(2S,3S)-3-hydroxy-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methyl-[S-(R, R)]-butanoic acid, also known as [s-(r, r)]-3-hydroxy-2-methyl-butanoate, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 3-Hydroxy-2-methyl-[S-(R, R)]-butanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Hydroxy-2-methyl-[S-(R, R)]-butanoic acid has been primarily detected in urine. Within the cell, 3-hydroxy-2-methyl-[S-(R, R)]-butanoic acid is primarily located in the cytoplasm and adiposome.
Scientific Research Applications
1. Analytical Chemistry in Alcoholic Beverages
(2S,3S)-3-hydroxy-2-methylbutanoic acid has been studied in the context of wine and other alcoholic beverages. Gracia-Moreno et al. (2015) developed a method for quantitative determination of this compound, among others, in wines and alcoholic beverages, noting its potential sensory effects due to its concentrations in these products (Gracia-Moreno, Lopez, & Ferreira, 2015).
2. Kinetics and Mechanism in Chemical Reactions
The kinetics and mechanism of the oxidation of 2-hydroxy-3-methylbutanoic acid, a related compound, by chromium(VI) in perchloric acid have been studied by Signorella et al. (1992). This research provides insights into the chemical behavior of similar compounds in oxidative environments (Signorella, García, & Sala, 1992).
3. Enantiomeric Separation and Quantification in Red Wine
Lytra et al. (2017) developed a method for quantifying and enantiomerically separating this compound and related compounds in red wine. This research highlights the importance of this compound's enantiomers in the aging process of wine (Lytra, Franc, Cameleyre, & Barbe, 2017).
4. Ion-Exchange Techniques in Synthesis
Powell et al. (1972) explored the use of ion-exclusion and ion-exchange techniques to synthesize 2,3-dihydroxy-2-methylbutanoic acid derivatives. This study provides a foundational understanding of synthesizing complex organic molecules including this compound (Powell, Kulprathipanja, Johnson, & Burkholder, 1972).
5. Chiroptical Properties and NMR Analysis
Korver and Gorkom (1974) reported on the chiroptical properties and conformational equilibria of 2-methyl substituted carboxylic acids, including this compound, utilizing NMR with optically active shift reagents. This research contributes to our understanding of the optical purity and behavior of such compounds (Korver & Gorkom, 1974).
Properties
CAS No. |
84567-98-6 |
---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4-/m0/s1 |
InChI Key |
VEXDRERIMPLZLU-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C)O)C(=O)O |
SMILES |
CC(C(C)O)C(=O)O |
Canonical SMILES |
CC(C(C)O)C(=O)O |
physical_description |
Solid |
Synonyms |
[S-(R*,R*)]-3-Hydroxy-2-methylbutanoic Acid; 2S,3S-Nilic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.